“3,5-Diamino-6-chloropyrazine-2-carboxamide” is a chemical compound with the molecular formula C5H6ClN5O . It is a member of pyrazines and an organochlorine compound . It is also known by other synonyms such as “6-Chloro-3,5-diamino-2-pyrazinecarboxamide” and "6-Chloro-3,5-diaminopyrazine-2-carboxamide" .
The molecular structure of “3,5-Diamino-6-chloropyrazine-2-carboxamide” has been analyzed using techniques such as FT-Raman and FT-IR spectroscopy . These techniques provide information about the vibrational spectra of the compound, which can be used to infer details about its molecular structure.
The compound “3,5-Diamino-6-chloropyrazine-2-carboxamide” has a molecular weight of 187.59 g/mol . It has three hydrogen bond donors and five hydrogen bond acceptors . The compound’s complexity, as computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14), is 189 .
The synthesis of 3,5-diamino-6-chloropyrazine-2-carboxamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while maintaining safety and efficiency.
The molecular structure of 3,5-diamino-6-chloropyrazine-2-carboxamide can be analyzed using various spectroscopic techniques such as FT-Raman and FT-IR spectroscopy. The structure features:
The presence of these functional groups contributes to its chemical reactivity and potential biological activity. The structural formula can be represented as follows:
This arrangement allows for various interactions with biological targets, particularly in enzyme inhibition studies.
3,5-Diamino-6-chloropyrazine-2-carboxamide undergoes several types of chemical reactions:
These reactions are crucial for modifying the compound to create derivatives with potentially enhanced properties.
The primary mechanism of action for 3,5-diamino-6-chloropyrazine-2-carboxamide involves its interaction with serum and glucocorticoid-induced kinase 1 (SGK1). This compound modifies the function of the epithelial sodium channel (ENaC), which plays a significant role in sodium reabsorption in renal tubules.
The affected biochemical pathway involves sodium reabsorption mechanisms within the kidneys. By inhibiting SGK1 activity, this compound potentially alters sodium balance and fluid regulation within the body .
The physical and chemical properties of 3,5-diamino-6-chloropyrazine-2-carboxamide include:
These properties are essential for determining its behavior in biological systems and its application in drug development.
3,5-Diamino-6-chloropyrazine-2-carboxamide has several scientific applications:
The compound is systematically named 3,5-diamino-6-chloropyrazine-2-carboxamide according to IUPAC conventions. This name precisely describes its molecular structure: a pyrazine ring with amino groups (–NH₂) at positions 3 and 5, a chlorine atom (–Cl) at position 6, and a carboxamide group (–C(O)NH₂) at position 2 [3] [4].
Structural representations include:
O=C(C1=NC(Cl)=C(N)N=C1N)N [3] NC1N=C(N)C(=NC=1Cl)C(N)=O [4] InChI=1S/C5H6ClN5O/c6-2-4(8)11-3(7)1(10-2)5(9)12/h(H2,9,12)(H4,7,8,11) [3] UYTQEWLAYXCJEC-UHFFFAOYSA-N [3] These notations encode the connectivity and stereochemical properties, enabling unambiguous identification in chemical databases and computational modeling.
The primary CAS Registry Number for this compound is 14236-57-8, which serves as a universal identifier in chemical inventories and regulatory documents [3] [4]. Additional synonyms include:
Table 1: Common Synonyms and Registry Identifiers
| Synonym | Source |
|---|---|
| 3,5-Diamino-6-chloro-2-pyrazinecarboxamide | [4] |
| 3,5-Diamino-6-chloropyrazinecarboxamide | [3] |
| Amiloride Hydrochloride Dihydrate Impurity B* | [6] |
| 6-Chloro-3,5-pyrazinediamine-2-carboxamide | [10] |
Note: "Amiloride Hydrochloride Dihydrate Impurity B" denotes its role as a pharmaceutical intermediate [6].
The molecular formula C₅H₆ClN₅O confirms the elemental composition: 5 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 5 nitrogen atoms, and 1 oxygen atom [3] [4]. The molecular weight is 187.59 g/mol, calculated from atomic masses as follows:
Table 2: Atomic Composition and Mass Contributions
| Element | Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 5 | 12.01 | 60.05 |
| Hydrogen (H) | 6 | 1.008 | 6.048 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Nitrogen (N) | 5 | 14.01 | 70.05 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Total | - | - | 187.59 |
This formula and weight are consistent across chemical databases and commercial catalogs [1] [3] [4].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: